

2,2,3-trimethylpentan-1-ol CAS number and registry information

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Compound of Interest

Compound Name: 2,2,3-Trimethylpentan-1-ol

Cat. No.: B15082746

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An In-Depth Technical Guide to 2,2,3-Trimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2,3-trimethylpentan-1-ol**, a saturated primary alcohol. Due to a scarcity of publicly available experimental data specifically for this compound, this guide leverages information on its isomers and related compounds to offer a thorough understanding of its chemical and physical properties, potential synthetic routes, and toxicological considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Registry Information and Chemical Properties

2,2,3-Trimethylpentan-1-ol is registered under CAS number 57409-53-7.^[1] It is a constitutional isomer of octanol. While detailed experimental data for this specific isomer is limited, its fundamental properties can be derived from its chemical structure and comparison with related compounds.

Table 1: Registry and Basic Chemical Information for **2,2,3-Trimethylpentan-1-ol**

Property	Value	Source
CAS Number	57409-53-7	[1]
Molecular Formula	C8H18O	[1] [2]
Molecular Weight	130.23 g/mol	[1]
IUPAC Name	2,2,3-trimethylpentan-1-ol	[1]
Canonical SMILES	<chem>CCC(C)C(C)(C)CO</chem>	[2]
InChI Key	GBONVOIRPAJSLA-UHFFFAOYSA-N	[1]

Table 2: Comparison of Physical Properties of C8 Alcohols and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
2,2,3-Trimethylpentan-1-ol	57409-53-7	C8H18O	130.23	Not available
2,4,4-Trimethyl-1-pentanol	16325-63-6	C8H18O	130.23	Not available
2,3,4-Trimethyl-1-pentanol	6570-88-3	C8H18O	130.23	Not available
2,2,4-Trimethyl-3-pentanol	5162-48-1	C8H18O	130.23	Not available
2,2,3-Trimethylpentane	564-02-3	C8H18	114.23	109.8

Potential Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **2,2,3-trimethylpentan-1-ol** is not readily available in the published literature, a plausible and efficient route can be

proposed based on established organic chemistry reactions. The hydroboration-oxidation of the corresponding alkene, 2,2,3-trimethyl-1-pentene, is a logical approach to achieve the desired anti-Markovnikov addition of a hydroxyl group.

Proposed Experimental Protocol: Synthesis via Hydroboration-Oxidation

This proposed protocol is based on the well-established hydroboration-oxidation reaction, which is a two-step process to produce an alcohol from an alkene.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step 1: Hydroboration of 2,2,3-trimethyl-1-pentene

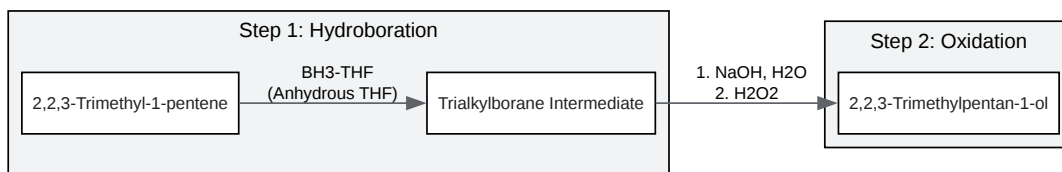
- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,2,3-trimethyl-1-pentene in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF) in THF to the stirred solution of the alkene under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane intermediate.

Step 2: Oxidation of the Trialkylborane

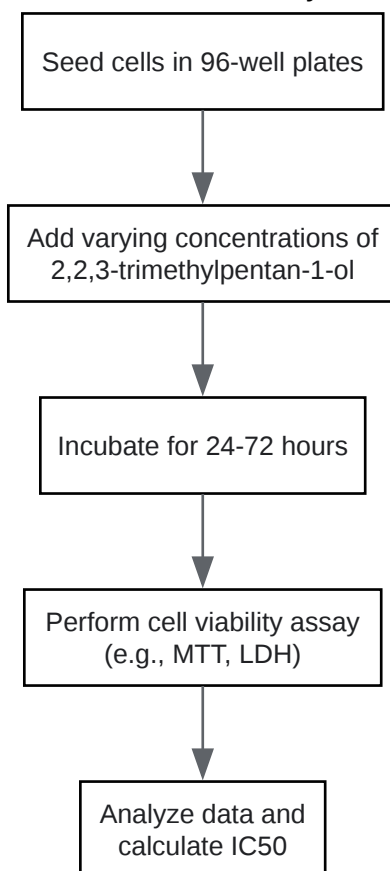
- Cool the reaction mixture back to 0 °C.
- Slowly and cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be carefully monitored and maintained below 40 °C.
- After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for at least one hour.

- The reaction mixture can then be worked up by separating the aqueous and organic layers. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **2,2,3-trimethylpentan-1-ol**.
- Purification of the final product can be achieved by distillation or column chromatography.

Proposed Synthesis of 2,2,3-Trimethylpentan-1-ol



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